molecular formula C9H8OS B2535013 6-Methyl-2,3-dihydro-1-benzothiophen-3-one CAS No. 68670-98-4

6-Methyl-2,3-dihydro-1-benzothiophen-3-one

Cat. No.: B2535013
CAS No.: 68670-98-4
M. Wt: 164.22
InChI Key: QJONTQSRKXMSBU-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1-benzothiophen-3-one is an organic compound with the molecular formula C9H10OS It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1-benzothiophen-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylthiophenol with acetic anhydride in the presence of a Lewis acid catalyst can yield the desired compound. The reaction typically requires heating and careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions often require catalysts and controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or other substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1-benzothiophen-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s sulfur atom and aromatic ring system play crucial roles in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiophene
  • 3-Methylbenzothiophene
  • 6-Methylbenzothiophene

Uniqueness

6-Methyl-2,3-dihydro-1-benzothiophen-3-one is unique due to the presence of a carbonyl group at the 3-position and a methyl group at the 6-position. This specific substitution pattern imparts distinct chemical and physical properties, influencing its reactivity and potential applications. Compared to other benzothiophene derivatives, this compound may exhibit different biological activities and synthetic utility.

Properties

IUPAC Name

6-methyl-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJONTQSRKXMSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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